molecular formula C14H8N2O4S2 B2397484 (Z)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one CAS No. 635292-86-3

(Z)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

Cat. No. B2397484
M. Wt: 332.35
InChI Key: TYYMHTXGYATKRM-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one, also known as MNTD, is a novel thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

The compound (Z)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one represents a fascinating subject of study within the realm of medicinal chemistry, thanks to its structural features that incorporate furan and thiazolidinone moieties. These features are instrumental in determining the compound's potential bioactivity, providing a platform for extensive research into its applications across various biological targets and diseases.

Bioactive Furanyl and Thienyl Substituted Compounds

Research into furanyl- or thienyl-substituted compounds, such as the one , underscores their importance in drug design and medicinal chemistry. These compounds are noted for their presence as structural units in bioactive molecules, with specific emphasis on their role within the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The heteroaryl substituents of furan and thiophene are particularly valued for their potential to enhance antiviral, antitumor, antimycobacterial, and antiparkinsonian activities through bioisosteric replacement of aryl substituents (Ostrowski, 2022).

properties

IUPAC Name

(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-14-15-13(21)12(22-14)7-8-5-6-11(20-8)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17,21)/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMHTXGYATKRM-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

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